molecular formula C20H17Cl2N3O B2399267 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one CAS No. 313548-47-9

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one

Cat. No.: B2399267
CAS No.: 313548-47-9
M. Wt: 386.28
InChI Key: CCDHKARHFUVBEA-ODLFYWEKSA-N
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Description

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia or primary amines.

    Aldol condensation: The imidazole derivative is then subjected to aldol condensation with 2,4-dichlorobenzaldehyde and 4-(dimethylamino)benzaldehyde under basic conditions to form the propenone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2-propen-1-one
  • 3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one

Uniqueness

1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-imidazol-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c1-24(2)16-6-3-14(4-7-16)11-19(25-10-9-23-13-25)20(26)17-8-5-15(21)12-18(17)22/h3-13H,1-2H3/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDHKARHFUVBEA-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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